Silver thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

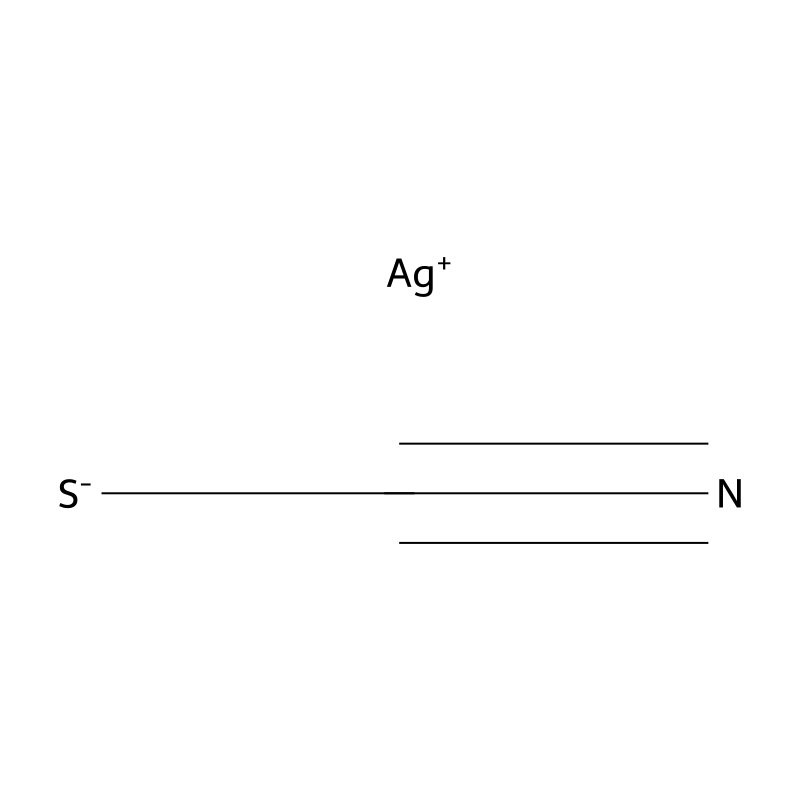

Silver thiocyanate, with the chemical formula AgSCN, is the silver salt of thiocyanic acid. It appears as a white crystalline powder and is known for its low solubility in water (approximately g/L) and complete insolubility in organic solvents such as ethanol and acetone . The compound's structure is monoclinic, containing eight molecules per unit cell, with an almost linear molecular geometry for the thiocyanate group, characterized by a bond angle of approximately 179.6 degrees .

Analytical Chemistry:

- Detection of silver ions: Silver thiocyanate precipitates as a white solid when it reacts with silver ions (Ag+). This qualitative test helps identify the presence of silver in various samples [Source: Fisher Scientific - Silver thiocyanate, Thermo Scientific Chemicals, ].

- Determination of other metal ions: Silver thiocyanate can be used to indirectly determine the concentration of other metal ions through complex formation reactions. For instance, it reacts with mercury (Hg+2) ions to form a complex, allowing for the subsequent quantification of mercury [Source: ].

Material Science:

- Synthesis of Silver Nanoparticles: Silver thiocyanate serves as a precursor for the synthesis of silver nanoparticles. These nanoparticles exhibit unique physical and chemical properties, making them valuable in various research fields, including catalysis, drug delivery, and biosensors [Source: ].

Cancer Research:

- Potential anti-cancer properties: Recent studies have explored the potential of silver thiocyanate complexes to induce cell death in cancer cells. These complexes may target specific pathways within cancer cells, leading to their destruction [Source: ]. However, further research is needed to determine their efficacy and safety in clinical settings.

Other Research Applications:

- Photographic emulsions: Historically, silver thiocyanate found use in photographic emulsions. While this application is less common today, it remains a part of the history of photographic technology. [Source: ].

- Light absorption: Silver thiocyanate possesses the ability to absorb ultraviolet and visible light at wavelengths below 500 nanometers. This property has potential applications in research areas like photocatalysis and light-activated materials [Source: ].

- Double Displacement Reaction:

- The most common method involves the reaction between silver nitrate and potassium thiocyanate:

- The most common method involves the reaction between silver nitrate and potassium thiocyanate:

- Ion-Exchange Reaction:

- Another route involves dissolving silver nitrate and ammonium thiocyanate in distilled water:

- Another route involves dissolving silver nitrate and ammonium thiocyanate in distilled water:

- Precipitation from Silver Chloride:

- Silver thiocyanate can also be formed through a reaction between ammonium thiocyanate and silver chloride:

- Silver thiocyanate can also be formed through a reaction between ammonium thiocyanate and silver chloride:

These reactions illustrate the compound's ability to participate in various chemical processes, particularly in forming precipitates and complexes.

Silver thiocyanate has been studied for its biological interactions, particularly in the context of silver nanoparticles. Research indicates that silver thiocyanate nanoparticles can form during the digestion of silver nitrate in saliva, remaining present throughout the digestive process . These nanoparticles exhibit unique properties that may influence biological systems, including antimicrobial activity and potential applications in drug delivery systems.

The synthesis of silver thiocyanate can be approached through various methods:

- Solution Reaction: This method is often preferred due to its simplicity and efficiency, involving mixing aqueous solutions of silver nitrate and potassium thiocyanate.

- Ion-Exchange Route: This involves an ion exchange reaction where silver nitrate reacts with ammonium thiocyanate.

- Precipitation Method: Involves reacting silver chloride with ammonium thiocyanate to yield silver thiocyanate as a precipitate.

These methods allow for the production of silver thiocyanate in laboratory and industrial settings.

Silver thiocyanate has several notable applications:

- Synthesis of Silver Nanoparticles: It is commonly used in producing silver nanoparticles due to its ability to yield nanoparticles during digestion processes.

- Photocatalysis: The compound exhibits photocatalytic properties, particularly effective at absorbing ultraviolet-visible light below 500 nm .

- Ion Conductor: Silver thiocyanate nanoparticles have been identified as good ion conductors, making them suitable for various electronic applications.

Interaction studies have focused on how silver thiocyanate behaves in biological systems. For instance, during artificial digestion simulations, it was observed that silver ions convert into silver thiocyanate nanoparticles, which were characterized using techniques such as infrared spectroscopy and small-angle X-ray scattering . These studies highlight the compound's stability and behavior under physiological conditions.

Silver thiocyanate shares similarities with other silver salts and complexes. Here are some comparable compounds:

| Compound | Formula | Solubility | Unique Properties |

|---|---|---|---|

| Silver Chloride | AgCl | Insoluble in water | Used as an antiseptic; forms a precipitate easily |

| Silver Nitrate | AgNO₃ | Soluble in water | Commonly used in photography and as a disinfectant |

| Silver Bromide | AgBr | Slightly soluble | Used in photography; sensitive to light |

| Silver Thiourea Complexes | Various | Varies | Formed with organic ligands; exhibits different reactivity |

Uniqueness of Silver Thiocyanate

Silver thiocyanate is unique due to its formation of stable nanoparticles during biological processes like digestion, which is not commonly observed with other silver salts. Its low solubility also distinguishes it from more soluble compounds like silver nitrate, impacting its application in various fields such as nanotechnology and photocatalysis.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard